2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C7H5BrN4O2 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O2/c8-3-1-4(6(13)14)5-10-7(9)11-12(5)2-3/h1-2H,(H2,9,11)(H,13,14) |
InChI Key |
ZUJKPOGJUAUDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is typically performed at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The eco-friendly and efficient nature of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Table 1: Substituent Analysis of Triazolopyridine Derivatives
Key Observations:
Substituent Diversity: The 2-position varies between -NH₂ (target compound, ), -H (), and aryl groups (). The amino group in the target compound may enhance binding to biological targets via hydrogen bonding. The 6-position in analogs includes halogens (-Br, -F) and aryl groups. Bromine in the target compound offers a reactive site for palladium-catalyzed cross-coupling (e.g., CN substitution as in ). The 8-position carboxylic acid distinguishes the target from esters (e.g., methyl ester in ) and amides ( ), influencing solubility and pharmacokinetics.
Synthetic Utility :
Biological Activity
2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS No. 947248-68-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H5BrN4O2
- Molecular Weight : 213.04 g/mol
- IUPAC Name : 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Purity : 97% .
Synthesis
The synthesis of 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives typically involves multi-step reactions starting from commercially available precursors. The methods often include cyclization reactions that yield the triazole ring structure integral to the compound's activity.
Antimicrobial Activity
Research has indicated that derivatives of 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine exhibit promising antimicrobial properties. For instance:
- Antichlamydial Activity : The compound has shown selective activity against Chlamydia species, indicating potential for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been extensively studied:
- COX Inhibition : Some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For example, certain triazole derivatives showed IC50 values comparable to the standard anti-inflammatory drug celecoxib .
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.02 | Indomethacin | 9.17 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that substitutions on the triazole and pyridine rings significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances COX inhibition and anti-inflammatory activity.
- Positioning of Substituents : Variations in the position of bromine or amino groups can alter potency and selectivity against specific biological targets .
Study on Anti-inflammatory Properties
In a study focusing on the anti-inflammatory effects of triazole derivatives:
- Methodology : In vivo models were used to assess paw edema induced by carrageenan.
- Findings : Compounds exhibited a dose-dependent reduction in inflammation markers with an ED50 comparable to indomethacin .
Antimicrobial Efficacy Evaluation
Another investigation assessed the antimicrobial efficacy of various triazole derivatives:
Q & A
Q. What are the primary synthetic routes for 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid?
The compound is typically synthesized via functionalization of triazolopyridine precursors. A common approach involves palladium-catalyzed substitution of bromine in 8-bromo-[1,2,4]triazolo[1,5-a]pyridines with cyano groups, followed by hydrolysis to the carboxylic acid . Alternative routes include cyclocondensation of aminopyridines with reagents like malononitrile or acetylacetone, forming the triazole ring . Multi-step protocols starting from 2-aminopyridine derivatives, such as coupling with brominated intermediates, are also documented .
Q. Which spectroscopic methods are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and regiochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯O bonds in derivatives) . Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and amine (-NH₂) functional groups .
Q. How is the bromine substituent introduced regioselectively?
Regioselective bromination is achieved using electrophilic brominating agents (e.g., NBS) under controlled conditions. The electronic effects of existing substituents (e.g., electron-withdrawing carboxylic acid groups) direct bromination to the 6-position. Solvent polarity and temperature further optimize selectivity .
Advanced Research Questions
Q. What challenges arise in optimizing palladium-catalyzed cross-coupling reactions for this compound?
Key challenges include avoiding dehalogenation side reactions and ensuring compatibility with the carboxylic acid moiety. Catalytic systems like Pd(PPh₃)₄ with Zn(CN)₂ in DMF are effective for cyanide substitution, but acidic conditions may require protective groups (e.g., methyl esters) to prevent decarboxylation . Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional heating .
Q. How do computational methods enhance understanding of reactivity and bioactivity?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites, guiding derivatization strategies. For example, Fukui indices identify the 6-position as prone to bromination due to electron deficiency . Molecular docking studies correlate structural features (e.g., planarity of the triazolopyridine core) with binding to biological targets like PDE10 or mGlu5 receptors .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies in yields often stem from subtle variations in reaction conditions (e.g., catalyst loading, solvent purity). Systematic studies using Design of Experiments (DoE) methodologies can optimize parameters. For instance, replacing Zn(CN)₂ with K₄[Fe(CN)₆] in cyanide substitution reduces toxicity while maintaining efficiency .
Q. How can the carboxylic acid group be modified to probe structure-activity relationships (SAR)?
The carboxylic acid is versatile for derivatization:
- Esterification: Methyl/ethyl esters improve cell permeability for biological assays .
- Amidation: Coupling with amines generates prodrugs or targeting moieties (e.g., peptide conjugates) .
- Metal coordination: The acid group binds metal ions (e.g., Cu²⁺), enabling applications in catalysis or metallodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
